Glyoxalbis(2-hydroxyanil)

Beschreibung

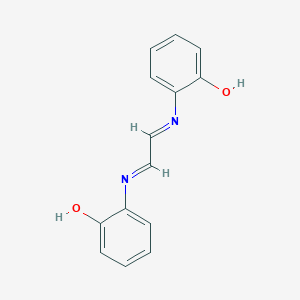

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-(2-hydroxyphenyl)iminoethylideneamino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-13-7-3-1-5-11(13)15-9-10-16-12-6-2-4-8-14(12)18/h1-10,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKAPSZEPRQQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=CC=NC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061568 | |

| Record name | Phenol, 2,2'-(1,2-ethanediylidenedinitrilo)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige odorless solid; [Acros Organics MSDS] | |

| Record name | Glyoxal bis(2-hydroxyanil) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14451 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1149-16-2 | |

| Record name | Glyoxal bis(2-hydroxyanil) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1149-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyoxal bis(2-hydroxyanil) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001149162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyoxal bis(2-hydroxyanil) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,2'-(1,2-ethanediylidenedinitrilo)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,2'-(1,2-ethanediylidenedinitrilo)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-ethanediylidenedinitrilodiphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYOXAL-BIS(2-HYDROXYANIL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2AW5XX09U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Derivatization

Established Synthetic Routes for GBHA

The primary route for synthesizing GBHA involves the condensation of glyoxal (B1671930) with 2-aminophenol (B121084). This method is widely adopted due to its straightforward nature and the accessibility of the starting materials.

Condensation Reactions and Optimization Strategies

The fundamental synthesis of GBHA is achieved through the Schiff base condensation of two equivalents of 2-aminophenol with one equivalent of glyoxal. koreascience.kr The reaction is typically performed in a suitable solvent, such as ethanol (B145695) or methanol (B129727), often with heating to facilitate the reaction. datapdf.comresearchgate.net A common procedure involves adding an aqueous solution of glyoxal to a solution of the aminophenol in an alcohol. datapdf.com The product, a solid, often precipitates from the reaction mixture and can be purified by recrystallization. datapdf.com

An important consideration in the synthesis is the potential formation of an isomeric bis-2-benzoxazolinyl structure, which is a cyclic isomer incapable of forming complexes. koreascience.kr The rearrangement of this cyclic isomer to the desired open-chain GBHA, the active complexing ligand, can be facilitated by conducting the reaction in a weak alkaline medium. koreascience.kr For instance, the addition of potassium hydroxide (B78521) to the reaction mixture before the introduction of a metal salt ensures the formation of the correct open-chain ligand for complexation. koreascience.kr

Optimization of reaction conditions is key to achieving high yields. For analogous Schiff base syntheses, parameters such as temperature and reaction time are critical; prolonged heating can sometimes lead to lower yields. merckmillipore.com

Table 1: Representative Conditions for GBHA and Analogue Synthesis

| Amine | Carbonyl | Solvent | Temperature | Time | Yield | Reference |

| 2-Aminophenol | Glyoxal | Ethanol | 70-75 °C | 15 min | 71% | datapdf.com |

| 2,6-Diisopropylphenylamine | Glyoxal | n-Propanol/Water | 70 °C | 1 h | 87% | merckmillipore.com |

| 2-Amino-4-(tert-amyl)phenol | Glyoxal | Methanol | Reflux | 1 h | 73.4% | datapdf.com |

Catalytic Approaches in GBHA Synthesis

While the condensation reaction can proceed without a catalyst, particularly with heating, the use of catalysts can improve reaction rates and efficiency. Acid catalysis is a common strategy for promoting Schiff base formation. Strong acids, such as oxalic acid, have been employed in the condensation of phenols with glyoxal, indicating their potential applicability in GBHA synthesis to accelerate the reaction. google.comgoogle.com Similarly, other acid catalysts like methanesulfonic acid on silica (B1680970) gel or molecular iodine have been used for synthesizing related heterocyclic compounds from 2-aminothiophenols, suggesting these could be viable for GBHA synthesis as well. ijpsr.com

Base catalysis also plays a role, primarily in ensuring the correct isomeric form of the ligand is produced. As mentioned, a weak base helps in the rearrangement of the inactive cyclic isomer to the open-chain Schiff base. koreascience.kr

Synthesis of GBHA Derivatives

The functionalization of the GBHA scaffold is essential for modulating its coordination properties, solubility, and electronic characteristics. Derivatives can be synthesized either by modifying the pre-formed GBHA molecule or by using substituted precursors in the initial condensation reaction.

Functionalization of the Phenolic Moieties

The phenolic hydroxyl groups are prime targets for derivatization. One common modification is the introduction of bulky substituents onto the phenyl rings to influence the steric environment around the metal coordination site. For instance, GBHA analogues with tert-butyl groups have been synthesized. researchgate.net This is typically achieved by using a substituted 2-aminophenol, such as 2-amino-4-tert-butylphenol, in the initial condensation with glyoxal. These bulky groups can affect the geometry and stability of the resulting metal complexes. researchgate.net

Another approach involves anchoring the GBHA molecule to a solid support, such as a polymer resin. For example, GBHA has been functionalized and anchored to Amberlite XAD-16 resin, creating a chelating material for selective metal ion separation. acs.orgacs.org This process involves synthesizing the aminophenol on the resin first, followed by reaction with glyoxal.

Modification of the Azomethine Linkage

The imine or azomethine (-C=N-) bonds are another key site for chemical modification. The most common modification is the reduction of the double bond to a single amine linkage (-CH-NH-). This transformation converts the Schiff base into a more flexible ligand. Sodium borohydride (B1222165) (NaBH₄) is a widely used and selective reducing agent for this purpose. researchgate.netajrconline.org The reduction is typically carried out in a solvent like methanol or dimethylformamide. researchgate.netniscpr.res.in

The reactivity of the azomethine bond towards reduction can be influenced by coordination to a metal ion. Studies on related Schiff base complexes have shown that the C=N bond in complexes with Cu(II), Co(II), and Mn(II) can be reduced by borohydride, whereas complexes of Ni(II), Pd(II), and Zn(II) were found to be inactive towards reduction under similar conditions. niscpr.res.inresearchgate.net

Table 2: Reducibility of Azomethine Bond in Metal-Schiff Base Complexes

| Metal Ion | Activity Towards NaBH₄ Reduction | Reference |

| Cu(II) | Active | niscpr.res.inresearchgate.net |

| Co(II) | Active | niscpr.res.inresearchgate.net |

| Mn(II) | Active | niscpr.res.inresearchgate.net |

| Ni(II) | Inactive | niscpr.res.inresearchgate.net |

| Pd(II) | Inactive | niscpr.res.inresearchgate.net |

| Zn(II) | Inactive | niscpr.res.inresearchgate.net |

Novel Synthetic Pathways for Substituted GBHA Analogues

The most direct method for producing substituted GBHA analogues is to begin with appropriately substituted 2-aminophenols. A wide variety of substituents can be introduced on the aromatic ring to systematically alter the ligand's properties. For example, derivatives with methyl, chloro, and carbomethoxy groups have been synthesized by reacting the corresponding substituted 2-aminophenols with glyoxal in ethanol. datapdf.com This approach allows for fine-tuning of the electronic and steric properties of the resulting ligand and its metal complexes. datapdf.comresearchgate.net

Purification and Characterization of GBHA and its Derivatives

The synthesis of Glyoxalbis(2-hydroxyanil) (GBHA) and its derivatives yields products that require rigorous purification to remove unreacted starting materials, by-products, and other impurities. Following isolation, a comprehensive characterization is essential to confirm the chemical identity and structural integrity of the compounds. This process relies on a combination of advanced separation and analytical techniques.

Chromatographic Techniques in Compound Isolation

Chromatography is a fundamental tool for the purification of GBHA and its derivatives. High-Performance Liquid Chromatography (HPLC) is a particularly effective method for achieving high purity of the target compound. thermofisher.comlgcstandards.com

The purity of synthesized GBHA can be quantified using HPLC, with commercial grades often reporting purities of 97% or higher. thermofisher.comvwr.comavantorsciences.com For instance, a certificate of analysis for one batch of GBHA reported an HPLC purity of 99.10% when measured at a wavelength of 210 nm. lgcstandards.com Liquid chromatography has also been employed in methods for separating polynucleotides where Glyoxalbis(2-hydroxyanil) is listed as a potential multivalent cation binding agent. google.com Furthermore, HPLC methods are reviewed for the speciation of various metal ions, where Glyoxalbis(2-hydroxyanil) is noted as a reagent. uj.ac.za

The selection of the stationary phase, mobile phase, and detection method is critical and is tailored to the specific properties of the GBHA derivative being purified. The effectiveness of the purification is typically monitored by analyzing the fractions collected from the chromatograph until a desired level of purity is achieved.

| Parameter | Specification | Reference |

|---|---|---|

| Assay (Purity) | ≥97% | vwr.comavantorsciences.comscientificlabs.co.uk |

| HPLC Purity | 99.10% (at 210 nm) | lgcstandards.com |

| Melting Point | Approximately 200°C | avantorsciences.comscientificlabs.co.uk |

| Loss on Drying (105°C) | ≤ 0.5% | vwr.comavantorsciences.comscientificlabs.co.uk |

| Sulfated Ash | ≤ 0.1% | vwr.comavantorsciences.comscientificlabs.co.uk |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Once purified, the structural identity of GBHA and its derivatives is confirmed using a suite of spectroscopic techniques. Each method provides unique information about the molecule's framework and functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is routinely used to verify the identity of GBHA by confirming the presence of its key functional groups. vwr.comscientificlabs.co.uk The IR spectrum will show characteristic absorption bands for the hydroxyl (-OH) and imine (C=N) groups, which are defining features of the molecule's structure. thermofisher.comnih.govmerckmillipore.com The conformity of the product's IR spectrum with that of a reference standard is a common quality control check. avantorsciences.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR (proton NMR), is a powerful tool for elucidating the precise structure of GBHA. nih.govchemicalbook.com The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For GBHA, the spectrum would be expected to show distinct signals for the aromatic protons on the phenyl rings, the protons of the imine groups (-N=CH-), and the hydroxyl protons. Certificates of analysis for commercial GBHA often confirm that the ¹H NMR spectrum aligns with the expected structure. lgcstandards.com

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of GBHA and to gain further structural insights from its fragmentation patterns. nih.govchemicalbook.com The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the compound (C₁₄H₁₂N₂O₂; approx. 240.26 g/mol ). lgcstandards.comavantorsciences.comchemicalbook.com This analysis serves as a definitive confirmation of the compound's elemental composition and identity. lgcstandards.com

UV-Visible Spectroscopy: The electronic structure of GBHA and its complexes can be investigated using UV-Vis spectroscopy. This technique has been utilized to study the properties of GBHA-metal complexes, such as those with cobalt, providing insights into their electronic transitions and bonding characteristics. rsc.org

Together, these spectroscopic methods provide a comprehensive characterization of Glyoxalbis(2-hydroxyanil) and its derivatives, ensuring the structural integrity and identity of the synthesized compounds.

| Technique | Information Obtained | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | Confirmation of functional groups (e.g., -OH, C=N). Passes identity test. | vwr.comscientificlabs.co.uknih.gov |

| ¹H NMR Spectroscopy | Elucidation of proton environments (aromatic, imine, hydroxyl). Conforms to structure. | lgcstandards.comnih.govchemicalbook.com |

| Mass Spectrometry (MS) | Determination of molecular weight (C₁₄H₁₂N₂O₂ ≈ 240.26 g/mol) and fragmentation pattern. Conforms to structure. | lgcstandards.comnih.govchemicalbook.com |

| UV-Visible Spectroscopy | Analysis of electronic transitions, particularly in metal complexes. | rsc.org |

Coordination Chemistry of Gbha

Metal Complex Formation with GBHA Ligands

The formation of metal complexes with GBHA is a cornerstone of its chemical utility, particularly in analytical chemistry and catalysis. The ligand's architecture allows for the formation of stable chelate rings with metal ions.

GBHA typically acts as a tetradentate ligand, coordinating to a metal center through the two phenolic oxygen atoms and the two imine nitrogen atoms. However, its coordination mode can be more complex. Research has demonstrated that GBHA can function as a bis-bidentate bridging ligand, linking two metal centers. merckmillipore.comsigmaaldrich.com This mode was observed in the formation of various ruthenium complexes, highlighting the ligand's flexibility in forming polynuclear structures. merckmillipore.comsigmaaldrich.com

The stoichiometry of metal-GBHA complexes can vary depending on the metal ion and the reaction conditions. For instance, in the reaction with cadmium (Cd²⁺), studies using molar ratio and continuous variation methods have determined the formation of a stable chelate with a 1:3 metal-to-ligand ratio. scielo.brresearchgate.net This indicates that three GBHA ligands coordinate to a single cadmium ion. In contrast, studies on a cobalt complex revealed a (gha)2- (the deprotonated form of GBHA) complex with the transition metal, suggesting a different stoichiometric arrangement. nih.gov

Table 1: Stoichiometry of Selected Metal-GBHA Complexes

| Metal Ion | Stoichiometry (Metal:Ligand) | Source(s) |

|---|---|---|

| Cadmium (Cd²⁺) | 1:3 | scielo.brresearchgate.net |

| Cobalt (Co³⁺) | 1:1 (in [Co(III)(gha)(PPh3)2]⁺) | nih.gov |

The formation of metal-GBHA complexes is highly dependent on the pH of the solution. researchgate.net The pH influences the protonation state of the ligand's hydroxyl groups. nih.gov Deprotonation of these phenolic groups is generally required for coordination to the metal ion, a process that is favored in neutral to alkaline conditions.

For example, the complexation of GBHA with cadmium to form a stable, fluorescent chelate occurs optimally within a pH range of 12.0 to 13.0. scielo.brresearchgate.net At lower pH values, the hydroxyl groups remain protonated, hindering the chelation process. Conversely, in highly alkaline environments, the formation of metal hydroxide (B78521) species can compete with the GBHA complexation. academicjournals.org The degree of dissociation of the ligand is a critical factor, and as pH increases, the equilibrium shifts toward the formation of more stable bidentate or multidentate complexes. nih.gov The specific pH at which complexation is most effective varies for different metal ions, reflecting their individual hydrolysis constants and the stability constants of the respective GBHA complexes. mdpi.com

The interaction between metal ions and GBHA can be characterized by thermodynamic and kinetic parameters, which provide insight into the stability and formation rate of the complexes. Thermodynamic stability is often quantified by the binding constant (KB), while the energetics of the interaction are described by changes in enthalpy (ΔH) and entropy (ΔS). nih.govresearchgate.net

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with binding events, allowing for the determination of these thermodynamic parameters from a single experiment. nih.govresearchgate.net While specific, comprehensive thermodynamic data for a wide range of metal-GBHA complexes are not extensively detailed in the available literature, the principles of coordination chemistry suggest that the chelate effect plays a significant role. The formation of multiple chelate rings with GBHA leads to a large, positive entropy change, which contributes to the high stability of the resulting complexes.

Structural Characterization of GBHA Metal Complexes

Determining the precise three-dimensional structure of metal-GBHA complexes is crucial for understanding their chemical properties and reactivity. This is achieved through a combination of experimental techniques and computational modeling.

A key example is the structural characterization of the complex salt [Co(III)(gha)(PPh3)2][Co(II)Cl3(PPh3)]·C2H5OH. nih.gov This was reported as the first single-crystal X-ray structure of a (gha)²⁻ complex with a transition element. The analysis confirmed the coordination of the deprotonated GBHA ligand to the cobalt(III) center, providing direct evidence of its binding mode and the geometry of the complex cation. X-ray diffraction data are used to determine the unit cell dimensions and crystal system of the complex, which for many transition metal complexes are found to be octahedral or tetrahedral. jocpr.com

Computational methods, particularly Density Functional Theory (DFT), are invaluable tools for complementing experimental data and providing deeper insight into the geometric and electronic structures of metal-GBHA complexes. umn.eduarxiv.org DFT calculations can be used to optimize the geometry of complexes, predict their spectroscopic properties, and analyze the nature of the metal-ligand bonding.

In the study of the aforementioned cobalt-GBHA complex, DFT calculations were employed to investigate its electronic structure. nih.gov While the experimentally determined bond parameters and spectroscopic data suggested a diradical character for the complex cation, the DFT calculations confirmed that it is better described as a closed-shell singlet species. nih.gov These calculations revealed significant electron transfer to the formally unoccupied LUMO of the square planar [Co(gha)]⁺ fragment, illustrating the power of computational chemistry to unravel complex electronic features that may not be immediately obvious from experimental results alone. nih.gov Such studies provide detailed information on bond lengths, bond angles, and quantum chemical parameters for the ligand and its metal complexes. nih.gov

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| Glyoxalbis(2-hydroxyanil) | GBHA |

| Cadmium | Cd |

| Cobalt | Co |

| Ruthenium | Ru |

| Triphenylphosphine | PPh₃ |

Redox Activity and Noninnocent Ligand Behavior in GBHA Complexes

GBHA is a prime example of a "noninnocent" or "redox-active" ligand. iitk.ac.in Unlike simple spectator ligands, a noninnocent ligand can actively participate in the redox chemistry of a complex, storing and releasing electrons. This behavior means that oxidation or reduction of the complex may occur at the ligand itself, rather than being centered on the metal ion. nih.govnih.gov This property leads to complexes with rich and often complex electronic structures where the formal oxidation states of the metal and ligand can be ambiguous. acs.org

The study of GBHA complexes has provided clear evidence of ligand-centered redox events. In the diruthenium complex series [(μ-gbha)[Ru(acac)₂]₂]ⁿ, the neutral complex (n=0) undergoes two one-electron reductions and two one-electron oxidations. newaliporecollege.ac.in Spectroelectrochemical studies on the monoanionic species (n=-1) revealed that it is best described as containing a 1,4-diazabutadiene radical anion ligand (gbha•³⁻) that bridges two ruthenium(III) centers. newaliporecollege.ac.in This formulation, {(μ-gbha•³⁻)[Ru³⁺(acac)₂]₂}⁻, indicates that the electron has been added to the ligand's π-system, a classic example of a ligand-centered process. This assignment was favored over a metal-centered reduction that would have resulted in a mixed-valence Ru(III)/Ru(II) state. newaliporecollege.ac.in The ability of the GBHA framework to delocalize the unpaired electron makes it an effective redox-active component in coordination compounds. iitk.ac.innih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is a vital technique for studying species with unpaired electrons, making it indispensable for characterizing the paramagnetic intermediates in the redox series of GBHA complexes. researchgate.netnih.gov This method provides information about the electronic environment of the unpaired spin through parameters like the g-factor and hyperfine coupling constants. rsc.orgiitk.ac.in

The paramagnetic redox intermediates of the diruthenium-GBHA system have been investigated using EPR spectroscopy. newaliporecollege.ac.in For instance, the monoanionic radical species {(μ-gbha•³⁻)[Ru³⁺(acac)₂]₂}⁻ exhibits a Ru(III)-type EPR spectrum characterized by g-values of g₁ = 2.27, g₂ = 2.21, and g₃ = 1.73. iitk.ac.in This anisotropic signal arises from the antiferromagnetic coupling between one high-spin Ru(III) center and the ligand-centered radical. iitk.ac.in

Table 2: EPR g-values for the {(μ-gbha•³⁻)[Ru³⁺(acac)₂]₂}⁻ Complex

| Parameter | Value |

| g₁ | 2.27 |

| g₂ | 2.21 |

| g₃ | 1.73 |

While no specific Mössbauer spectroscopy studies on iron-Glyoxalbis(2-hydroxyanil) complexes have been detailed in the surveyed literature, the technique remains a powerful and highly relevant tool for the characterization of such compounds. ⁵⁷Fe Mössbauer spectroscopy is exceptionally sensitive to the local chemical environment of iron nuclei, providing precise information on oxidation state, spin state, and the degree of covalency in bonding.

For a hypothetical [Fe(gbha)] complex, Mössbauer spectroscopy could definitively distinguish between different electronic structure possibilities. For example, an iron(II) complex with a neutral gbha²⁻ ligand, [Fe²⁺(gbha²⁻)], would exhibit characteristic isomer shift (δ) and quadrupole splitting (ΔE_Q) values distinct from those of an iron(III) complex with a ligand radical, [Fe³⁺(gbha•³⁻)]. The technique is particularly adept at identifying high-spin and low-spin configurations in both Fe(II) and Fe(III) complexes, which is crucial for understanding their magnetic properties.

Computational chemistry, particularly Density Functional Theory (DFT), is a crucial tool for elucidating the complex electronic structures of GBHA complexes. For systems involving multiple paramagnetic centers, such as ligand radicals coupled to metal ions, standard DFT methods can be insufficient. The Broken Symmetry (BS) approach within DFT is specifically designed to handle such cases. The BS-DFT method calculates the energy of a state where the spins on the different magnetic centers are artificially aligned in an antiparallel fashion, which allows for the estimation of the magnetic exchange coupling constant (J) between them.

DFT calculations performed on the neutral diruthenium complex (μ-gbha)[Ru(III)(acac)₂]₂ predicted a triplet ground state (S=1), with the two high-spin Ru(III) centers being weakly antiferromagnetically coupled. newaliporecollege.ac.in This theoretical result is consistent with the noninnocent ligand bridging the two metal centers. Furthermore, DFT calculations have been employed to explore the electronic structure of cobalt-GBHA complexes, helping to discern between descriptions as a closed-shell singlet species versus a diradical state.

Coordination Modes and Geometries

Glyoxalbis(2-hydroxyanil) is a versatile ligand capable of adopting several coordination modes. While it often acts as a tetradentate chelating ligand to a single metal center, recent research has unveiled more complex arrangements.

A significant discovery is the ability of the gbha²⁻ dianion to function as a bis-bidentate bridging ligand. iitk.ac.innewaliporecollege.ac.in In the complex (μ-gbha)[Ru(III)(acac)₂]₂, the GBHA ligand uses its two imine nitrogen atoms and two phenolate (B1203915) oxygen atoms to bridge two separate ruthenium centers. iitk.ac.innewaliporecollege.ac.in This N,O-/N,O- coordination creates a robust link between the metal ions, facilitating the electronic communication that is central to its interesting redox and magnetic properties. This unprecedented bridging function highlights the coordinative flexibility of GBHA and its potential for constructing polynuclear metal complexes. iitk.ac.in

Bis-bidentate Bridging Coordination

While typically known to coordinate as a tetradentate chelating agent to a single metal center, Glyoxalbis(2-hydroxyanil) in its deprotonated form (gbha²⁻) can also function as a bis-bidentate bridging ligand. This coordination mode was notably observed for the first time in a complex with ruthenium. acs.orgnih.gov In this arrangement, the gbha²⁻ ligand bridges two separate metal centers, with each metal being coordinated by one N,O⁻ donor set from the ligand.

This bridging function was demonstrated in the dinuclear complex (μ-gbha)[Ru(acac)₂]₂. acs.org The gbha²⁻ ligand utilizes its two imine nitrogen atoms and two phenolate oxygen atoms to bind to two distinct Ru(III) centers, effectively forming a bridge between them. acs.orgnih.gov This N,O⁻/N,O⁻ coordination establishes a diruthenium framework where the electronic properties of the two metal centers can be influenced by the nature of the bridging ligand.

Density functional theory (DFT) calculations performed on (μ-gbha)[Ru(acac)₂]₂ confirmed a triplet ground state for this diruthenium(III) complex. nih.gov The study also noted the presence of intermolecular antiferromagnetic coupling in the solid state. acs.orgnih.gov This novel bis-bidentate bridging capability expands the coordination chemistry of GBHA beyond simple mononuclear chelation, enabling the construction of more complex multinuclear architectures. merckmillipore.comsigmaaldrich.com

Influence of Coligands on Coordination Environments

In the case of the diruthenium complex bridged by gbha²⁻, {(μ-gbha)[Ru(acac)₂]₂}, the coligands are two acetylacetonato (acac)⁻ ligands on each ruthenium center. acs.org The bidentate acac⁻ ligands complete the coordination sphere of each Ru(III) ion, resulting in a stable octahedral geometry around each metal. The presence of these acac⁻ coligands is crucial for the formation and stability of this specific bridged structure.

The electronic properties of the entire complex are a composite of the contributions from the metal ions, the bridging gbha²⁻ ligand, and the acac⁻ coligands. The redox behavior of the complex, for instance, involves orbitals with contributions from all these components. The ability of the complex to undergo multiple one-electron redox steps is a direct consequence of the electronic interplay between the ruthenium centers, the gbha²⁻ bridge, and the acetylacetonato coligands. nih.gov

Formation of Mono- and Dinuclear Complexes

Glyoxalbis(2-hydroxyanil) has a well-established history of forming mononuclear complexes where the deprotonated gbha²⁻ ligand acts as a tetradentate chelator, wrapping around a single metal ion. acs.org This s-cis form of the ligand coordinates to the metal through its two nitrogen and two oxygen donor atoms, forming a stable chelate system. Such mononuclear complexes have been reported for a range of main group, transition metal, and actinide elements. acs.org

More recently, the capacity of GBHA to form dinuclear complexes has been clearly demonstrated. acs.orgmerckmillipore.com The synthesis of (μ-gbha)[Ru(acac)₂]₂ provides a prime example of a stable dinuclear species. acs.org In this complex, the gbha²⁻ ligand's bis-bidentate bridging mode is key to linking the two ruthenium centers. nih.gov

The formation of such dinuclear structures opens pathways to materials with interesting electronic and magnetic properties. The bridged {(μ-gbha)[Ru(acac)₂]₂} system, for example, exhibits a rich redox chemistry, forming a five-membered redox series [{(μ-gbha)[Ru(acac)₂]₂}ⁿ] where n can be -2, -1, 0, +1, or +2. nih.gov The characterization of these different redox states has revealed complex electronic structures, including ligand-based radicals and mixed-valence species. nih.gov For instance, the monoanion is best described as containing a gbha*³⁻ radical anion ligand bridging two Ru(III) centers, while the monocation shows characteristics of a valence-averaged (Ru³.⁵)₂ system. nih.gov

Interactive Data Table: Redox Properties of the Dinuclear Ruthenium-GBHA Complex

| Redox State (n) in [{(μ-gbha)[Ru(acac)₂]₂}ⁿ] | Description | Comproportionation Constant (Kc) | Key Spectroscopic Features |

| -1 | Ru(III)/Ru(II) mixed-valence state; better described as gbha*³⁻ radical anion with two Ru(III) centers. | 2.7 x 10⁸ | Ru(III)-type EPR spectrum. nih.gov |

| 0 | Neutral diruthenium(III) complex. | - | Triplet ground state. nih.gov |

| +1 | Valence-averaged (Ru³.⁵)₂ formulation. | 1.7 x 10⁶ | Broad intervalence charge-transfer band at 1800 nm. nih.gov |

Spectroscopic and Photophysical Properties of Gbha and Its Metal Complexes

Absorption Spectroscopy

Glyoxalbis(2-hydroxyanil) (GBHA) is a Schiff base ligand whose structure features an extended system of conjugation, incorporating two phenyl rings, two imine (-C=N-) groups, and two hydroxyl (-OH) groups. This complex arrangement of chromophores (the phenyl and imine groups) and auxochromes (the hydroxyl groups) gives rise to a characteristic ultraviolet-visible (UV-Vis) absorption spectrum. The absorption of photons in this region of the electromagnetic spectrum promotes electrons from lower energy molecular orbitals to higher energy ones.

The electronic transitions in a molecule like GBHA are typically of two main types:

π → π* (pi to pi-star) transitions: These occur in molecules with conjugated π-systems, such as the aromatic rings and the C=N double bonds in GBHA. Electrons in a bonding π-orbital are excited to an antibonding π*-orbital. These transitions are generally of high intensity.

n → π* (n to pi-star) transitions: These transitions involve the promotion of an electron from a non-bonding atomic orbital (n), such as the lone pairs on the nitrogen and oxygen atoms of GBHA, to an antibonding π-orbital. These transitions are typically of lower intensity compared to π → π transitions.

The UV absorption spectrum of the GBHA reagent itself shows characteristic absorption bands corresponding to these transitions. Studies on metal complexes of GBHA, such as with cobalt(III), also provide insight into the ligand's electronic structure through UV-Vis spectroscopy. lobachemie.com The complexation with a metal ion can significantly alter the absorption spectrum of the ligand due to changes in the energy levels of the molecular orbitals.

When GBHA coordinates with a transition metal ion, new, often intense, absorption bands can appear in the UV-Vis spectrum. These are known as charge-transfer (CT) bands and are a result of the movement of an electron between molecular orbitals that are primarily centered on the metal and those primarily centered on the ligand. sigmaaldrich.com These transitions are Laporte-allowed and spin-allowed, leading to molar absorptivities (ε) that are significantly higher (often > 10,000 L mol⁻¹ cm⁻¹) than those of the much weaker d-d transitions. sigmaaldrich.com

There are two main types of charge-transfer transitions:

Ligand-to-Metal Charge Transfer (LMCT): An electron is transferred from a ligand-based orbital to a metal-based orbital. This results in the formal reduction of the metal center.

Metal-to-Ligand Charge Transfer (MLCT): An electron is transferred from a metal-based orbital to a ligand-based orbital. This results in the formal oxidation of the metal center.

The formation of these bands is a key feature of transition metal-GBHA complexes. For instance, studies on a cobalt(III) complex with GBHA, [Co(III)(gha)(PPh3)2]+, have indicated significant electron transfer within the complex, a characteristic feature of charge-transfer phenomena. lobachemie.com Similarly, GBHA has been used as a bridging ligand in various redox-active ruthenium complexes, where MLCT and LMCT transitions are fundamental to their electronic properties and potential applications. sigmaaldrich.com

Solvatochromism is the phenomenon where the color of a substance, and therefore its UV-Vis absorption spectrum, changes with the polarity of the solvent in which it is dissolved. This shift is caused by differential solvation of the ground and excited states of the molecule. While the polar nature of the hydroxyl and imine groups in GBHA suggests it could exhibit solvatochromism, detailed scientific studies focusing specifically on the solvatochromic properties of Glyoxalbis(2-hydroxyanil) and its derivatives are not extensively available in the reviewed literature.

Fluorescence Spectroscopy

Glyoxalbis(2-hydroxyanil) is a ligand that can form stable chelates with various metal ions. While the ligand itself may exhibit weak fluorescence, its coordination with certain metal ions can lead to a significant enhancement of fluorescence intensity. This process is known as chelation-enhanced fluorescence (CHEF).

A notable example is the reaction of GBHA with cadmium (Cd(II)) ions. In an alkaline medium (pH 12.0-13.0), GBHA forms a stable and highly fluorescent chelate with cadmium. merckmillipore.comhoneywell.com This strong fluorescence forms the basis for sensitive analytical methods for detecting trace amounts of this metal. sigmaaldrich.commerckmillipore.comhoneywell.com The formation of the rigid chelate structure upon binding to the metal ion restricts intramolecular rotations and vibrations, which are non-radiative pathways for de-excitation. This reduction in non-radiative decay leads to a higher fluorescence quantum yield for the complex compared to the free ligand.

The excitation and emission spectra of metal-GBHA complexes are key to their characterization and application in fluorescence-based analysis. The wavelengths of maximum excitation (λex) and emission (λem) are specific to the particular metal-ligand system and the conditions under which it is measured.

For the well-studied Cadmium-GBHA system, the complex exhibits distinct spectral characteristics. The maximum excitation wavelength is observed in the ultraviolet region, with the corresponding maximum emission also occurring in the UV region. merckmillipore.comhoneywell.com

Table 1: Excitation and Emission Maxima for the Cd(II)-GBHA Fluorescent System

| Metal Ion | Excitation Maximum (λex) | Emission Maximum (λem) |

| Cadmium (Cd(II)) | 227.4 nm merckmillipore.comhoneywell.com | 320.0 nm merckmillipore.comhoneywell.com |

Optimization of Fluorescence Intensity in Analytical Applications

The fluorescence intensity of Glyoxalbis(2-hydroxyanil) (GBHA) and its metal complexes is a critical parameter in its analytical applications, particularly in the sensitive detection of metal ions. Research has demonstrated that the formation of a chelate between GBHA and certain metal ions can lead to a significant enhancement of fluorescence, which forms the basis for quantitative analysis. The optimization of this fluorescence intensity is dependent on several key experimental factors.

One of the most influential factors is the pH of the solution. For instance, in the spectrofluorimetric determination of cadmium, the formation of the Cd(II)-GBHA complex and the resulting fluorescence intensity are highly pH-dependent. merckmillipore.comresearchgate.netscielo.brhoriba.comscielo.br Studies have shown that the maximum and most stable fluorescence intensity for the Cd(II)-GBHA chelate is achieved in a strongly alkaline medium, specifically within a pH range of 12.0 to 13.0. merckmillipore.comresearchgate.netscielo.brhoriba.comscielo.br Within this optimal pH range, the cadmium ion forms a stable chelate with GBHA. merckmillipore.comresearchgate.netscielo.brhoriba.comscielo.br

The concentration of the GBHA reagent also plays a crucial role in maximizing the fluorescence signal. To ensure the complete complexation of the target metal ion, an excess of the reagent is typically used. In the case of cadmium determination, the fluorescence intensity increases with the concentration of GBHA up to a certain point, after which it plateaus. This indicates that a sufficient excess of the reagent has been added to bind all available cadmium ions, and further addition does not lead to an increase in the fluorescence signal.

Furthermore, the choice of solvent can influence the fluorescence properties of GBHA and its complexes. While GBHA itself is insoluble in water, it is soluble in organic solvents like ethanol (B145695). The presence of ethanol in the reaction mixture is therefore necessary for the dissolution of the reagent and to facilitate the chelation reaction. The stability of the fluorescent complex over time is another important consideration for analytical applications. For the Cd(II)-GBHA complex, the fluorescence intensity has been observed to remain stable for a significant period, typically from 20 to 150 minutes, allowing for reliable and reproducible measurements. merckmillipore.comresearchgate.netscielo.br

The selection of optimal excitation and emission wavelengths is fundamental to achieving the highest sensitivity. For the Cd(II)-GBHA complex, the maximum excitation wavelength has been identified at 227.4 nm, and the maximum emission wavelength is at 320.0 nm. merckmillipore.comresearchgate.netscielo.brhoriba.comscielo.br By setting the spectrofluorometer to these specific wavelengths, the interference from the reagent blank can be minimized, as its fluorescence intensity is very low under these conditions. researchgate.net

Below is an interactive data table summarizing the optimal conditions for the analytical application of GBHA in the determination of Cadmium(II).

| Parameter | Optimal Value/Range | Reference |

| pH | 12.0 - 13.0 | merckmillipore.comresearchgate.netscielo.brhoriba.comscielo.br |

| Excitation Wavelength (λex) | 227.4 nm | merckmillipore.comresearchgate.netscielo.brhoriba.comscielo.br |

| Emission Wavelength (λem) | 320.0 nm | merckmillipore.comresearchgate.netscielo.brhoriba.comscielo.br |

| Reagent Concentration | Sufficient excess to ensure complete complexation | |

| Solvent | Ethanol-water mixture | |

| Stability Time | 20 - 150 minutes | merckmillipore.comresearchgate.netscielo.br |

Quantum Yields and Luminescence Lifetimes

Currently, there is a lack of specific published data on the fluorescence quantum yields and luminescence lifetimes for Glyoxalbis(2-hydroxyanil) (GBHA) and its various metal complexes. While the fluorescence properties of the Cd(II)-GBHA complex have been utilized for analytical purposes, detailed photophysical characterization, including the determination of quantum yield and lifetime, has not been extensively reported in the available literature.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for analytical applications as it contributes to a stronger fluorescence signal and thus higher sensitivity. The luminescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. This parameter can provide insights into the excited state dynamics and the influence of the metal ion on the photophysical properties of the ligand.

For a comprehensive understanding of the photophysics of GBHA and its metal complexes, further research is required to determine these crucial parameters. Such studies would involve steady-state and time-resolved fluorescence spectroscopy. The determination of quantum yields would typically be performed relative to a well-characterized fluorescence standard, while luminescence lifetimes would be measured using techniques such as time-correlated single-photon counting (TCSPC). This information would be invaluable for the rational design of new fluorescent probes based on the GBHA scaffold with tailored photophysical properties for specific analytical or imaging applications.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for obtaining information about the vibrational modes of a molecule, which are directly related to its structure and bonding. While detailed vibrational analyses of Glyoxalbis(2-hydroxyanil) (GBHA) and its metal complexes are not extensively documented in publicly available literature, some general expectations and interpretations can be made based on the functional groups present in the molecule.

The IR spectrum of GBHA is expected to show characteristic absorption bands corresponding to the various functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl groups. The C=N stretching vibration of the imine groups is anticipated to appear in the range of 1600-1650 cm⁻¹. Aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) group would likely be observed around 1200-1300 cm⁻¹. Upon complexation with a metal ion, shifts in the positions of these bands, particularly the C=N and C-O stretching vibrations, would be expected, providing evidence of coordination. For instance, a shift in the C=N stretching frequency can indicate the involvement of the imine nitrogen in metal binding.

Raman spectroscopy, being complementary to IR spectroscopy, would provide further insights into the vibrational modes of GBHA. Non-polar bonds, such as the aromatic C=C bonds, often give rise to strong Raman signals. The symmetric vibrations of the molecule would also be prominent in the Raman spectrum. Upon metal complexation, changes in the Raman spectrum, such as shifts in band positions and changes in intensities, would reflect the structural and electronic perturbations induced by the metal ion.

Table of Expected Vibrational Modes for Glyoxalbis(2-hydroxyanil)

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Imine C=N | Stretching | 1600 - 1650 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Phenolic C-O | Stretching | 1200 - 1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For Glyoxalbis(2-hydroxyanil) (GBHA), ¹H and ¹³C NMR spectroscopy would be crucial for confirming its molecular structure.

In the ¹H NMR spectrum of GBHA, distinct signals would be expected for the different types of protons present in the molecule. The protons of the aromatic rings would appear in the downfield region, typically between 6.5 and 8.0 ppm. The chemical shifts and coupling patterns of these aromatic protons would provide information about the substitution pattern on the benzene (B151609) rings. The imine protons (-CH=N-) would likely resonate as a singlet in the region of 8.0-9.0 ppm. The phenolic hydroxyl protons (-OH) would also give a signal, the chemical shift of which can be highly dependent on the solvent and concentration, and it may appear as a broad singlet.

The ¹³C NMR spectrum would provide complementary information about the carbon skeleton of GBHA. The aromatic carbons would show a series of signals in the range of 110-160 ppm. The carbon atom of the imine group (C=N) would be expected to have a chemical shift in the downfield region, typically around 160-170 ppm. The carbon atoms attached to the hydroxyl groups (C-OH) would also have a characteristic chemical shift.

Upon complexation with a diamagnetic metal ion, changes in the ¹H and ¹³C NMR spectra of GBHA would be observed. The coordination of the metal ion to the imine nitrogen and the phenolic oxygen atoms would lead to a change in the electron density around the nearby protons and carbons, resulting in shifts in their respective NMR signals. These coordination-induced shifts can provide valuable information about the binding sites of the metal ion and the stoichiometry of the complex.

Despite the power of NMR spectroscopy for structural characterization, detailed and assigned ¹H and ¹³C NMR spectral data for Glyoxalbis(2-hydroxyanil) and its metal complexes are not widely available in the current scientific literature. Such data would be essential for a complete structural characterization of these compounds in solution.

Analytical Applications of Gbha

Spectrophotometric and Other Analytical Determination of Metal Ions

GBHA is widely employed as a chromogenic agent in spectrophotometry. The formation of a metal-GBHA complex results in a colored solution, and the intensity of the color, measured as absorbance, is directly proportional to the concentration of the metal ion. This principle forms the basis for the quantitative determination of several metals.

Calcium Determination Methods

A prominent application of GBHA is in the spectrophotometric determination of calcium. ansto.gov.auacs.org In an alkaline medium, GBHA reacts with calcium ions to form a distinct red-colored complex. chemikalienlexikon.de This reaction provides a simple and direct method for quantifying calcium in various samples, including serum and water. oup.comoup.commerckmillipore.commerckmillipore.comistanbul.edu.tr

The optimal pH for the stoichiometric chelation of calcium by GBHA and for the subsequent stability of the chelate is between 12.2 and 12.6. oup.com The resulting calcium-GBHA complex exhibits maximum absorbance at a wavelength of approximately 520 nm. oup.comoup.com The stability and absorbance of the complex can be influenced by the solvent system used. Methanol-acetone-water and ethanol-methanol solutions have been found to yield stable colored solutions and enhance the absorbance of the calcium complex. oup.com For instance, in a methanol-acetone-water system, the color of the complex is stable for about 30 minutes. oup.com The method is highly sensitive, allowing for the determination of microgram quantities of calcium. oup.com Beer's law, which states a linear relationship between absorbance and concentration, is typically obeyed over a defined concentration range, enabling accurate quantification. oup.com

| Parameter | Optimal Condition/Value |

| pH Range | 12.2 - 12.6 oup.com |

| Wavelength of Maximum Absorbance (λmax) | 520 nm oup.comoup.com |

| Complex Color | Red chemikalienlexikon.de |

| Solvent Systems | Methanol-acetone-water, Ethanol-methanol oup.com |

| Application | Serum, Water, Wine, Milk oup.commerckmillipore.comistanbul.edu.troup.com |

Cadmium Determination by Spectrofluorimetry

GBHA serves as a highly sensitive reagent for the determination of trace amounts of cadmium through spectrofluorimetry. scielo.brscielo.brresearchgate.net This method is based on the fluorescent properties of the complex formed between cadmium and GBHA. In an alkaline medium with a pH between 12.0 and 13.0, cadmium ions react with GBHA to form a stable chelate. scielo.brresearchgate.net

The resulting Cd(II)-GBHA complex has a stoichiometric ratio of 1:3. scielo.brresearchgate.net This chelate exhibits strong fluorescence with a maximum excitation wavelength at 227.4 nm and a maximum emission wavelength at 320.0 nm. scielo.brresearchgate.net The fluorescence intensity of the complex remains stable for a significant period, typically from 20 to 150 minutes, allowing for reliable measurements. scielo.brresearchgate.net This spectrofluorimetric method offers excellent sensitivity, with a linear response to cadmium concentrations in the range of 1.0 to 10.0 ng/mL and a detection limit as low as 0.65 ng/mL. scielo.brresearchgate.net The method has been successfully applied to determine cadmium in environmental samples like sewage. scielo.brscielo.brresearchgate.net

| Parameter | Optimal Condition/Value |

| pH Range | 12.0 - 13.0 scielo.brresearchgate.net |

| Stoichiometry (Cd:GBHA) | 1:3 scielo.brresearchgate.net |

| Maximum Excitation Wavelength (λex) | 227.4 nm scielo.brresearchgate.net |

| Maximum Emission Wavelength (λem) | 320.0 nm scielo.brresearchgate.net |

| Linear Range | 1.0 - 10.0 ng/mL scielo.brresearchgate.net |

| Detection Limit | 0.65 ng/mL scielo.brresearchgate.net |

Uranium Determination

GBHA is also an effective reagent for the spectrophotometric determination of uranium. cdhfinechemical.comspanlab.in In an alkaline solution, uranium(VI) readily forms a violet-colored complex with GBHA. rsc.org This complex has a composition of two molecules of GBHA to one of uranium and exhibits maximum absorption at a wavelength of 575 mµ. rsc.org

A key advantage of this method is its high degree of selectivity, particularly when ethylenediaminetetra-acetic acid (EDTA) is used as a masking agent. rsc.org EDTA suppresses the formation of complexes with many other potentially interfering metal ions, while the uranium-GBHA complex remains stable. rsc.org The stability of the complex is also dependent on the solvent used, with methanol (B129727) being the preferred solvent over ethanol (B145695), isopropyl alcohol, or acetone. rsc.org The method follows Beer's law over a concentration range of 10 to 500 µg of uranium trioxide. rsc.org

| Parameter | Optimal Condition/Value |

| Complex Color | Violet rsc.org |

| Stoichiometry (U:GBHA) | 1:2 rsc.org |

| Wavelength of Maximum Absorbance (λmax) | 575 mµ rsc.org |

| Masking Agent | Ethylenediaminetetra-acetic acid (EDTA) rsc.org |

| Preferred Solvent | Methanol rsc.org |

| Linear Range | 10 - 500 µg of UO₃ rsc.org |

Bismuth and Lead Detection using Polarography

Beyond spectrophotometry, GBHA finds application in electroanalytical techniques such as polarography for the simultaneous determination of bismuth and lead. rsc.org In a sodium hydroxide (B78521) solution containing GBHA, bismuth(III) and lead(II) form adsorptive complexes that can be reduced at a dropping mercury electrode. rsc.org

Using single-sweep polarography, the bismuth-GBHA complex shows a reduction wave at –0.65 V (versus a saturated calomel (B162337) electrode, SCE), while the lead-GBHA complex is reduced at –0.76 V (vs. SCE). rsc.org The distinct reduction potentials allow for the simultaneous quantification of both metals in a single measurement. The method is sensitive and selective, with linear concentration ranges of 7 × 10⁻⁸ to 1 × 10⁻⁵ M for bismuth and 1 × 10⁻⁷ to 6 × 10⁻⁶ M for lead. rsc.org The sensitivity for bismuth determination can be further enhanced by using cathodic stripping voltammetry. rsc.org This procedure has been successfully applied to the analysis of ore and alloy samples. rsc.org

| Metal Ion | Reduction Potential (vs. SCE) | Linearity Range (M) |

| Bismuth(III) | -0.65 V rsc.org | 7 × 10⁻⁸ – 1 × 10⁻⁵ rsc.org |

| Lead(II) | -0.76 V rsc.org | 1 × 10⁻⁷ – 6 × 10⁻⁶ rsc.org |

Selectivity and Sensitivity Enhancement Strategies

Enhancing the selectivity and sensitivity of analytical methods is crucial for accurate and reliable results, especially when analyzing complex samples. In the context of GBHA-based methods, several strategies are employed.

For the determination of uranium, the addition of ethylenediaminetetra-acetic acid (EDTA) is a highly effective strategy to improve selectivity. rsc.org EDTA forms stable complexes with many divalent and trivalent metal ions that could otherwise interfere by reacting with GBHA. The uranium(VI)-GBHA complex, however, remains stable in the presence of EDTA, allowing for the selective determination of uranium. rsc.org

In the spectrofluorimetric determination of cadmium, the inherent nature of fluorescence provides high sensitivity. scielo.brresearchgate.net The choice of optimal excitation and emission wavelengths (227.4 nm and 320.0 nm, respectively) minimizes spectral overlap from other potential fluorescent species, thereby enhancing selectivity. scielo.brresearchgate.net

For calcium determination, selectivity is achieved through the careful control of pH. The highly alkaline conditions (pH 12.2-12.6) required for the formation of the calcium-GBHA complex are not favorable for the reaction of many other metal ions. oup.com Furthermore, the sensitivity of the method can be increased by using specific solvent mixtures, such as methanol-acetone-water, which enhance the molar absorptivity of the calcium complex. oup.com

In the polarographic determination of bismuth and lead, selectivity is achieved by the difference in the reduction potentials of their respective GBHA complexes. rsc.org The sensitivity for bismuth can be significantly improved by employing cathodic stripping voltammetry, a technique that involves a pre-concentration step of the analyte on the electrode surface before the measurement. rsc.org

Interference Studies and Mitigation Techniques

A thorough understanding of potential interferences and methods to mitigate them is essential for the development of robust analytical procedures. For GBHA-based methods, interference studies have been conducted to identify species that can affect the accuracy of the results.

In the spectrofluorimetric determination of cadmium, a systematic study of the effects of various foreign ions has been carried out. scielo.br The tolerance limit for each potential interfering ion is established by determining the concentration at which it causes a significant change (typically ±5%) in the fluorescence intensity of the cadmium-GBHA complex. scielo.br

For the determination of uranium, ions that form colored complexes with GBHA under alkaline conditions can potentially interfere. However, as mentioned previously, the use of EDTA as a masking agent effectively mitigates interference from a large number of metal ions. rsc.org Phosphate (B84403) and carbonate ions are known to reduce the sensitivity of the method. rsc.org

In the case of calcium determination, a comprehensive study of interferences is necessary, especially when analyzing biological samples like serum. ansto.gov.auoup.com Divalent cations such as magnesium can potentially interfere. However, the high pH of the reaction medium helps to minimize interference from magnesium by precipitating it as magnesium hydroxide. For samples with high uranium content, separation techniques such as peroxide precipitation, tributyl phosphate extraction, or ion exchange are employed to remove uranium prior to calcium determination. acs.org

The polarographic method for bismuth and lead is also subject to interference from other reducible species. However, the selectivity of the method is generally good due to the specific interaction between GBHA and the target analytes and the distinct reduction potentials of their complexes. rsc.org

Application in Environmental and Biological Samples

GBHA has proven effective as a reagent for determining the concentration of specific metal ions in complex matrices such as environmental water sources and biological fluids.

In environmental analysis, a sensitive and rapid spectrofluorimetric method has been developed for the determination of trace amounts of cadmium in sewage using GBHA. researchgate.netscielo.br In this method, cadmium ions react with GBHA to form a stable chelate complex in an alkaline solution (pH 12.0-13.0). researchgate.netscielo.br The resulting complex exhibits fluorescence with maximum excitation and emission wavelengths at 227.4 nm and 320.0 nm, respectively. researchgate.netscielo.br This fluorescence intensity is linearly proportional to the cadmium concentration in the range of 1.0 to 10.0 ng/mL, with a detection limit of 0.65 ng/mL. researchgate.netscielo.br This application demonstrates GBHA's utility for monitoring toxic heavy metals in wastewater. scielo.br

In the context of biological samples, GBHA is recognized as a reagent for calcium. It is sometimes referred to as 'Calcium Red' and is used as an indicator for metal titrations. ottokemi.comhoneywell.com Colorimetric methods utilizing reagents from the GBHA class have been developed for the determination of calcium in biological fluids. acs.org Furthermore, a modified version of the GBHA method has been used in histochemistry to localize insoluble calcium salts within biological tissues, such as bone and kidney, and has been evaluated for staining calcium in pancreatic islets. capes.gov.brnih.gov

Electrochemical Sensing and Biosensing Applications

The unique chelating properties of GBHA make it a suitable component for the fabrication of electrochemical sensors, particularly ion-selective electrodes (ISEs).

GBHA can act as an ionophore—a neutral carrier that selectively binds to a specific ion—in the membrane of an ISE. This selective interaction is the basis for the electrode's potentiometric response to the target ion's concentration.

A poly(vinyl chloride) (PVC) membrane electrode using Glyoxalbis(2-hydroxyanil) as a neutral carrier has been successfully developed and investigated for the selective determination of Chromium(III) ions. nih.govcapes.gov.br This sensor is effective for analyzing Cr(III) in various samples, including food materials and alloys. nih.govresearchgate.net The GBHA-based ionophore allows for a selective and sensitive potentiometric response to Cr(III) ions. nih.gov

While Glyoxalbis(2-hydroxyanil) is well-known as a colorimetric indicator for calcium and is sometimes called 'Calcium Red', its application as the primary ionophore in the membrane of a calcium-selective electrode is not documented in the available scientific literature. ottokemi.comhoneywell.comacs.org Its use is established in spectrophotometric and staining methods for calcium detection rather than in potentiometric ISEs. acs.orgcapes.gov.brnih.gov

The performance of an ISE is critically dependent on the composition of its membrane. For the GBHA-based Chromium(III) selective electrode, various compositions have been studied to optimize its analytical characteristics. nih.govresearchgate.net The membrane typically consists of a PVC matrix, a plasticizer to ensure membrane fluidity, the GBHA ionophore, and a lipophilic additive. nih.govresearchgate.net

The performance characteristics of the optimized Chromium(III) ISE are summarized in the table below. nih.govcapes.gov.brresearchgate.net

| Performance Characteristic | Value | Reference |

|---|---|---|

| Linear Dynamic Range | 3.0 x 10⁻⁶ to 1.0 x 10⁻² mol/L | nih.govcapes.gov.br |

| Nernstian Slope | 19.8 ± 0.5 mV/decade | nih.govcapes.gov.br |

| Detection Limit | 6.3 x 10⁻⁷ mol/L | nih.govcapes.gov.br |

| Response Time | <20 seconds | nih.govcapes.gov.br |

| Operational pH Range | 2.7 to 6.5 | nih.govcapes.gov.br |

| Lifetime | At least 3 months | nih.govcapes.gov.br |

This electrode demonstrates good selectivity for Cr(III) over a variety of other metal ions. nih.gov

Based on a review of the available scientific literature, there is no information on the application of Glyoxalbis(2-hydroxyanil) in the fabrication of modified electrodes for electrocatalysis. Its primary role in electrochemistry is as a neutral carrier ionophore in potentiometric sensors rather than as an electrocatalyst.

DNA Biosensors Utilizing GBHA Derivatives

DNA biosensors are analytical devices that utilize the principles of biological recognition of nucleic acids for the detection of specific DNA sequences or other molecules. While the development of DNA biosensors is a rapidly growing field, with various platforms and signal amplification strategies being explored, there is no specific information available in the current body of scientific literature on the utilization of Glyoxalbis(2-hydroxyanil) or its derivatives in the fabrication of DNA biosensors. The interaction of small molecules with DNA, such as intercalation or groove binding, is a common mechanism used in DNA sensing; however, studies detailing such interactions for GBHA are not presently found.

Reflectance Spectroscopy for Quantitative Analysis

Reflectance spectroscopy is a technique used to measure the light reflected from a sample to obtain information about its composition. While direct applications of Glyoxalbis(2-hydroxyanil) in reflectance spectroscopy for quantitative analysis are not extensively documented, its utility in spectrophotometric and spectrofluorimetric analysis for the determination of metal ions is well-established. These techniques are based on the formation of colored or fluorescent complexes between GBHA and metal ions, where the absorbance or fluorescence intensity is proportional to the concentration of the analyte.

For instance, GBHA has been successfully employed for the spectrophotometric determination of calcium. ansto.gov.au Furthermore, a sensitive and rapid spectrofluorimetric method for the determination of trace amounts of cadmium has been developed based on the fluorescent reaction of GBHA with cadmium ions. In this method, the cadmium ion forms a stable chelate with GBHA, and the resulting fluorescence intensity is measured for quantitative analysis.

Table 2: Spectrofluorimetric Determination of Cadmium using GBHA

| Parameter | Value |

|---|---|

| Excitation Wavelength | 227.4 nm |

| Emission Wavelength | 320.0 nm |

| pH Range | 12.0 - 13.0 |

| Linear Range | 1.0 - 10.0 ng mL⁻¹ |

| Detection Limit | 0.65 ng mL⁻¹ |

Derivatization for Enhanced Analytical Performance

Derivatization in analytical chemistry involves the chemical modification of a compound to produce a new compound with properties that are more suitable for a particular analytical technique. This can lead to enhanced detectability, improved chromatographic separation, or increased sensitivity.

In the context of Glyoxalbis(2-hydroxyanil), derivatization has been explored to improve its performance as a spectrophotometric reagent. An investigation into derivatives of GBHA for the determination of cadmium has been conducted. clemson.edu The study aimed to synthesize and evaluate new reagents based on the GBHA structure with the goal of enhancing the sensitivity and selectivity of the analytical method for cadmium. By modifying the functional groups on the aromatic rings of GBHA, it is possible to alter the electronic properties and the steric effects of the ligand, which in turn can influence the stability and the spectroscopic properties of the metal complexes formed. This approach highlights a key strategy for optimizing the analytical capabilities of existing reagents like Glyoxalbis(2-hydroxyanil).

Theoretical and Computational Studies of Gbha

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

DFT calculations are crucial for understanding the electronic properties of GBHA and its metal complexes. Studies on a cobalt complex, [CoIII(gha)(PPh3)2]+, where 'gha' represents the GBHA ligand, have revealed a complex electronic structure. jyu.fi Although bond parameters and UV-Vis spectra suggested a diradical character for the cation, detailed DFT calculations confirmed it as a closed-shell singlet species. jyu.fi A significant finding from these calculations was the evidence of substantial electron transfer to the formally unoccupied Lowest Unoccupied Molecular Orbital (LUMO) of the square planar [Co(gha)]+ fragment. jyu.fi

The Highest Occupied Molecular Orbital (HOMO) and LUMO are known as frontier molecular orbitals (FMOs). ajchem-a.com The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. ajchem-a.comresearchgate.net A small gap suggests that the molecule is more polarizable and has a higher chemical reactivity. ajchem-a.com

| System Studied | Computational Finding | Significance |

|---|---|---|

| [CoIII(gha)(PPh3)2]+ | Described as a closed-shell singlet species. jyu.fi | Contrasts with initial interpretations from experimental data, highlighting the power of computational analysis. jyu.fi |

| [Co(gha)]+ fragment | Significant electron transfer to the formally unoccupied LUMO. jyu.fi | Indicates the redox-active nature of the GBHA ligand and its influence on the metal center's electronic configuration. jyu.fi |

The spin state of a molecule is determined by the total spin angular momentum (S) of its electrons. The multiplicity of a state is calculated as 2S+1. wikipedia.org States with multiplicities of 1, 2, and 3 are known as singlets, doublets, and triplets, respectively. wikipedia.org

Computational studies on the [Co(gha)]+ unit (without the phosphine (B1218219) coligands) found it to have a triplet ground state (S=1). jyu.fi Furthermore, the lowest energy singlet diradical state (S=0) was calculated to be only 1 kcal mol−1 higher in energy. jyu.fi This small energy difference indicates that the GBHA ligand system is of interest as a spin diverse and redox-active system, capable of accessing different spin states with relative ease. jyu.fi The presence of high-multiplicity spin states, such as S=3/2 or S=7/2, can be identified by techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov

| Spin State | Total Spin (S) | Multiplicity (2S+1) | Description |

|---|---|---|---|

| Singlet | 0 | 1 | All electrons are spin-paired. wikipedia.org |

| Triplet | 1 | 3 | Contains two unpaired electrons with parallel spins. wikipedia.org |

DFT calculations can be employed to predict spectroscopic parameters, providing a bridge between theoretical models and experimental observations. For paramagnetic species, such as certain metal complexes of GBHA, DFT can predict Electron Paramagnetic Resonance (EPR) parameters like g-values and hyperfine coupling constants. nih.gov For iron-containing systems, Mössbauer spectroscopy parameters, including isomer shifts (δ) and quadrupole splittings (ΔEQ), can also be calculated. nih.gov These predictions are valuable for interpreting complex experimental spectra and confirming the electronic and geometric structure of a molecule. nih.govuni-luebeck.de

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a flexible molecule and mapping their relative energies. rsc.orgnih.gov By calculating the potential energy surface, researchers can create an energy landscape that shows the low-energy conformers as valleys (basins) and the transition states between them as saddle points. nih.govcam.ac.uk This analysis is crucial for understanding how a molecule like GBHA might change its shape, which can influence its ability to bind to metal ions or biological targets. rsc.org While crystal structures reveal a single conformation, computational methods can explore the full range of shapes a molecule can adopt in different environments. rsc.orgchemrxiv.org

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as GBHA) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them based on binding affinity. nih.gov Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govmdpi.com This information is invaluable for understanding the potential biological activity of a compound and for designing new molecules with improved binding properties. nih.gov

Molecular Dynamics Simulations for Ligand-Metal Binding

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. cardiff.ac.uk For systems involving GBHA and metal ions, MD simulations can provide detailed insights into the dynamics of the binding process, the stability of the resulting complex, and the conformational changes that occur upon binding. nih.govresearchgate.net Unlike static docking, MD simulations account for the flexibility of both the ligand and the receptor (or metal ion's coordination sphere), offering a more realistic representation of the system's behavior in a solution. cardiff.ac.uk These simulations can be used to calculate thermodynamic properties like binding free energies and to explore the kinetics of ligand association and dissociation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the mathematical relationship between the structural properties of a chemical compound and its biological activity. wikipedia.orgjocpr.com For Glyoxalbis(2-hydroxyanil) (GBHA) and its derivatives, particularly within the broader class of Schiff bases, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of new, more potent compounds. asianpubs.orgresearchgate.netmedcraveonline.com

QSAR models are built by correlating molecular descriptors—numerical representations of a molecule's physicochemical properties—with experimentally determined biological activities. jocpr.comfiveable.me These models help to identify the key structural features that govern the activity of the compounds. fiveable.me

Research on Schiff bases, the family to which GBHA belongs, has successfully employed QSAR to explore various biological activities. For instance, 3D-QSAR studies on quinoline (B57606) Schiff bases as inhibitors of the enoyl acyl carrier protein reductase (ENR), an enzyme crucial for fatty acid synthesis in bacteria like M. tuberculosis, have provided valuable insights. dovepress.com These studies utilize methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. dovepress.com

In a notable study on quinoline hydrazones, a type of Schiff base, a 3D-QSAR model was developed to predict antitubercular activity. The CoMFA model, which considered steric and electrostatic fields, yielded a high correlation coefficient (r²) of 0.81 and a cross-validated correlation coefficient (q²) of 0.617. dovepress.com The CoMSIA model also showed strong predictive power with an r² of 0.755 and a q² of 0.631. dovepress.com These statistical parameters indicate robust and predictive models.

The molecular descriptors found to be significant in these QSAR models for related Schiff bases often include:

Steric descriptors: Related to the size and shape of the molecule.

Electronic descriptors: Such as electrostatic fields, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). asianpubs.orghufocw.org